2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as CPI-1205 and is a potent and selective inhibitor of the histone methyltransferase enzyme EZH2. The EZH2 enzyme is involved in the epigenetic regulation of gene expression and has been implicated in the development of various types of cancer. The purpose of
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the inhibition of the EZH2 enzyme. EZH2 is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3, leading to the repression of gene expression. The inhibition of EZH2 by CPI-1205 leads to the inhibition of histone methylation and the reactivation of tumor suppressor genes, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone have been extensively studied in preclinical models. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including prostate, breast, and lung cancer. In addition, CPI-1205 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. The compound has also been shown to be well-tolerated in preclinical models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in lab experiments include its potency and selectivity for the EZH2 enzyme, which allows for the specific inhibition of histone methylation and the reactivation of tumor suppressor genes. The compound has also been shown to be well-tolerated in preclinical models, which is a critical factor in the development of potential therapeutics. However, the limitations of using CPI-1205 in lab experiments include the lack of clinical data and the need for further optimization of the compound for clinical use.
Zukünftige Richtungen
The future directions for 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone include the development of clinical trials to evaluate the safety and efficacy of the compound in cancer patients. In addition, the compound may have potential applications in other diseases where the EZH2 enzyme is involved, such as inflammatory disorders and neurodegenerative diseases. Further optimization of the compound may also be necessary to improve its pharmacokinetic properties and increase its selectivity for the EZH2 enzyme. Overall, CPI-1205 has the potential to be a promising therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the reaction of cyclopentyl magnesium bromide with 3-(pyridin-4-yloxymethyl)piperidine followed by the addition of ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in pharmacology and medicinal chemistry. The compound has been shown to be a potent and selective inhibitor of the EZH2 enzyme, which plays a critical role in the epigenetic regulation of gene expression. EZH2 has been implicated in the development of various types of cancer, including prostate, breast, and lung cancer. Therefore, the inhibition of EZH2 by CPI-1205 has been explored as a potential therapeutic strategy for cancer treatment.
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(12-15-4-1-2-5-15)20-11-3-6-16(13-20)14-22-17-7-9-19-10-8-17/h7-10,15-16H,1-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKYDJRZUPABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.